Ethylbenzene

Catalog No.
S3720411
CAS No.
287399-33-1
M.F
C8H10
C8H10
C6H5C2H5
M. Wt
106.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylbenzene

CAS Number

287399-33-1

Product Name

Ethylbenzene

IUPAC Name

ethylbenzene

Molecular Formula

C8H10
C8H10
C6H5C2H5

Molecular Weight

106.16 g/mol

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

YNQLUTRBYVCPMQ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)
0.00 M
In water, 170 mg/L at 25 °C (average of 16 literature ranging from 131-212 mg/L at 25 °C)
In water, 169 mg/L at 25 °C
In water, 0.014 g/100 mL at 15 °C
Soluble in all proportions in ethyl alcohol and ethyl ether
For more Solubility (Complete) data for ETHYLBENZENE (8 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 0.015
0.01%

Canonical SMILES

CCC1=CC=CC=C1

Environmental Monitoring and Biodegradation Studies

Ethylbenzene is a known environmental contaminant released from industrial processes and gasoline combustion [1]. Researchers study its presence and fate in the environment to understand its impact on ecosystems. Biodegradation studies investigate the ability of microorganisms to break down ethylbenzene, potentially leading to bioremediation strategies for contaminated sites [2].

  • Source: [1] Ethylbenzene - DCCEEW,
  • Source: [2] A novel Pseudomonas strain capable of degrading ethylbenzene at low temperatures, Journal of Environmental Biology,

Potential Applications in Organic Synthesis

While overshadowed by its precursor role for styrene, some research explores ethylbenzene's reactivity in organic synthesis. Studies investigate its potential for the production of valuable fine chemicals or pharmaceuticals through functionalization of the ethyl group or the aromatic ring [3].

  • Source: [3] Selective para-hydroxylation of ethylbenzene and its derivatives catalyzed by a dinuclear iron(III) complex, Dalton Transactions,

Toxicity and Health Effects Research

Due to its classification as a possible carcinogen [4], ongoing research investigates the potential health risks associated with ethylbenzene exposure. Studies explore its mechanisms of toxicity and potential long-term effects on various organs and systems [5].

  • Source: [4] Ethylbenzene [Wikipedia],
  • Source: [5] Carcinogenicity of inhaled ethylbenzene in rats and mice, National Institutes of Health (.gov),

Physical Description

Ethylbenzene appears as a clear colorless liquid with an aromatic odor. Flash point 59°F. Less dense than water (at 7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent and to make other chemicals.
GasVapor; Liquid; WetSolid, Liquid
COLOURLESS LIQUID WITH AROMATIC ODOUR.
Colorless liquid with an aromatic odor.

Color/Form

Colorless liquid

XLogP3

3.1

Exact Mass

106.078250319 g/mol

Monoisotopic Mass

106.078250319 g/mol

Boiling Point

277.2 °F at 760 mm Hg (NTP, 1992)
136.1 °C
136.2 °C
136 °C
277°F

Flash Point

59 °F (NTP, 1992)
15.0 °C (59.0 °F) - closed cup
64 °F (18 °C) - closed cup
70 °F (21 °C) - closed cup
18 °C c.c.
55°F

Heavy Atom Count

8

Vapor Density

3.66 (NTP, 1992) (Relative to Air)
3.66 (Air = 1)
Relative vapor density (air = 1): 3.7
3.66

Density

0.867 at 68 °F (USCG, 1999)
0.8626 g/cu cm at 25 °C
Density of saturated vapor-air mixture at 760 mm Hg (air= 1): 1.03 (26 °C); specific dispersion: 174.6
Cricital density: 2.67 mmol/cu m; critical volume: 374.0 cu m/mol
Relative density (water = 1): 0.9
0.87

Odor

Aromatic odor
Pungent odor
Sweet, gasoline-like odo

Odor Threshold

140 ppm /Purity not specified/
2-2.6 mg/cu m; detection: 0.4 mg/cu m /Purity not specified/
Odor Low: 8.7 mg/cu m, Odor High: 870.0 mg/cu m

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.
When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-139 °F (NTP, 1992)
-94.9 °C
-94.95 °C
-95 °C
-139°F

UNII

L5I45M5G0O

Related CAS

27536-89-6

Vapor Pressure

10 mm Hg at 85.1 °F ; 5 mm Hg at 57.0° F; 760 mm Hg at 277.2° F (NTP, 1992)
9.60 mmHg
9.6 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.9
7 mmHg

Absorption Distribution and Excretion

Human exposure to ethylbenzene occurs mainly by inhalation; 40-60% of inhaled ethylbenzene is retained in the lung.
Three lab technicians exposed to 42 ppm & 1 to 34 ppm had avg steady state blood levels of 0.72 + or - 0.11 mg/L. 30 Min after exposure concn had dropped to approx 0.5% of original values.
After exposure to 112-156 mg/l (aq) the skin absorption rate in humans (n= 14) was 0.11 to 0.21 mg/sq m/hr.
When administered sc to 40 rats (2.5 ml, 1:1 v/v), ethylbenzene was detected in the blood within 2 hours, and the levels of ethylbenzene (10-15 ppm in blood) were maintained for at least 16 hours.
For more Absorption, Distribution and Excretion (Complete) data for ETHYLBENZENE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Ethylbenzene is extensively metabolized, mainly to mandelic and phenylglyoxylic acids. These urinary metabolites can be used to monitor human exposures.
Ethyl benzene in man is metabolized 64% to mandelic and 25% to phenylglyoxylic acid and excreted into urine.
It is metabolized mainly in the liver through hydroxylation followed by conjugation and excretion of the metabolites in the urine. Major metabolites in rats are hippuric and benzoic acids (38%), 1-phenylethanol (25%), mandelic acid (15-23%), and phenylglyoxylic acid (10%). ... Major metabolites in humans are mandelic acid (65-70%) and phenylglyoxylic acid (20-25%).
Female assistants using mixture of xylenes & ethylbenzene as solvent in histology lab were exam. Avg air concn of (m + p)-xylene & ethylbenzene was between 56-68 & 34-41 ppm. Approx 1.1 to 1.4% of retained ethylbenzene was metabolized to 2-ethyl-phenol.
For more Metabolism/Metabolites (Complete) data for ETHYLBENZENE (11 total), please visit the HSDB record page.

Wikipedia

Ethylbenzene

Biological Half Life

8.00 Days

Use Classification

Chemical Classes -> Hydrocarbons (contain hydrogen and carbon atoms), Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Flammable - 3rd degree
SOLVENTS

Methods of Manufacturing

Prepd from acetophenone
Alkylation of benzene with ethylene is the source of nearly all ethylbenzene. For several decades most alkylation plants utilized dissolved Lewis acids, in most cases aluminum chloride, to catalyze the reaction in the liquid phase. About 40% of worldwide ethylbenzene production still utilizes variations on this method. Although the aluminum chloride route generally provides competitive economics, disposal of the resulting waste streams has become increasingly costly. In addition, this route is susceptible to severe corrosion of equipment and piping. Since the early 1980s, technologies using heterogeneous zeolites, operating in the vapor phase and more recently in the liquid phase, have been most often selected for new ... plants.
Produced via the use of zeolite catalyst, ZSM-5, in a process called the Mobil-Badger vapor phase ethylbenzene process.
(1) By heating benzene and ethylene in the presence of aluminum chloride, with subsequent distillation; (2) by fractionation directly from the mixed xylene stream in petroleum refining.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Chemical used in medical diagnostic/pathology profession
Electrical equipment, appliance, and component manufacturing
Intercompany Shipment
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Rubber product manufacturing
Services
Synthetic rubber manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
fuels blending
Benzene, ethyl-: ACTIVE
Benzene, ethyl-, benzylated: INACTIVE
Ethylbenzene is recovered from benzene-toluene-xylene (BTX) processing.

Analytic Laboratory Methods

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: ethylbenzene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.18 ug/L.
Method: EPA-EAD 602; Procedure: gas chromatography with photoionization detector; Analyte: ethylbenzene; Matrix: municipal and industrial discharges; Detection Limit: 0.2 ug/L.
Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: ethylbenzene; Matrix: water; Detection Limit: 7.2 ug/L.
Method: EPA-EAD 1624; Procedure: gas chromatography/mass spectrometry; Analyte: ethylbenzene; Matrix: water; Detection Limit: 1 ug/L.
For more Analytic Laboratory Methods (Complete) data for ETHYLBENZENE (18 total), please visit the HSDB record page.

Clinical Laboratory Methods

IN BLOOD BY ULTRAVIOLET-SPECTROPHOTOMETRIC METHOD.
An automated high performance liquid chromatographic method for the direct determination of urinary concentrations of phenyl glyoxylic acid and mandelic acid, metabolites of styrene or ethylbenzene, is described. The method is simple and specific. Urine can be analyzed without solvent extraction. Analysis can be performed satisfactorily within 15 minutes for samples containing hippuric acid, o-, m- and p-methyl hippuric acids, phenyl glyoxylic acid, and mandelic acid, and within 15 minutes for those containing hippuric acid, phenyl glyoxylic acid and mandelic acid.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic. Storage class (TRGS 510): Flammable liquids.
Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Separate from oxidizing materials.
Temp: ambient; Venting: open (flame arrester) or pressure-vacuum

Interactions

Urinary biomarkers are widely used among biomonitoring studies because of their ease of collection and nonintrusiveness. Chloroform and TEX (i.e., toluene, ethylbenzene, and m-xylene) are chemicals that are often found together because of common use. Although interactions occurring among TEX are well-known, no information exists on possible kinetic interactions between these chemicals and chloroform at the level of parent compound or urinary biomarkers. The objective of this study was therefore to study the possible interactions between these compounds in human volunteers with special emphasis on the potential impact on urinary biomarkers. Five male volunteers were exposed by inhalation for 6 hr to single, binary, and quaternary mixtures that included chloroform. Exhaled air and blood samples were collected and analyzed for parent compound concentrations. Urinary biomarkers (o-cresol, mandelic, and m-methylhippuric acids) were quantified in urine samples. Published PBPK model for chloroform was used, and a Vmax of 3.4 mg/hr/kg was optimized to provide a better fit with blood data. Adapted PBPK models from our previous study were used for parent compounds and urinary biomarkers for TEX. Binary exposures with chloroform resulted in no significant interactions. Experimental data for quaternary mixture exposures were well predicted by PBPK models using published description of competitive inhibition among TEX components. However, no significant interactions were observed at levels used in this study. PBPK models for urinary biomarkers proved to be a good tool in quantifying exposure to VOC.
In lab assistants using xylenes & ethylbenzene, 2,4-dimethylphenol, metab of m-xylene could not be detected. Competitive reaction between xylenes & ethylbenzene prevented m-xylene from oxidation. ...
A study of workers exposed occupationally to solvent mixtures that include ethylbenzene (mean exposure level 1.8 ppm) showed a 58% incidence of hearing loss compared to 36% in the reference (unexposed) group. The role of ethylbenzene in the observed losses cannot be ascertained from this study given that ethylbenzene was only one of several solvents, most of which were present at mean concentrations 1.5- 3.5 times higher than ethylbenzene. Consistent with the outcome of occupational studies showing hearing loss, significant and persistent adverse auditory effects have been shown in animals after acute- and intermediate-duration inhalation exposures to ethylbenzene and after acute-duration oral exposures.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-11-23

Ethylbenzene and toluene interactions with biochar from municipal solid waste in single and dual systems

Yohan Jayawardhana, S Keerthanan, Su Shiung Lam, Meththika Vithanage
PMID: 33798520   DOI: 10.1016/j.envres.2021.111102

Abstract

The present study investigated adsorptive removal of toluene and ethylbenzene from the aqueous media via using biochar derived from municipal solid waste (termed "MSW-BC") in a single and binary contaminant system at 25-45 °C. The adsorption was evaluated at different pH (3-10), experimental time (up to 24 h), and initial adsorbate concentrations (10-600 μg/L) in single and binary contaminant system. A fixed-bed column experiment was also conducted using MSW-BC (0.25%) and influent concentration of toluene and ethylbenzene (4 mg/L) at 2 mL/min of flow rate. The adsorption of toluene and ethylbenzene on the MSW-BC was mildly dependent on the pH, and the peak adsorption ability (44-47 μg/g) was recorded at a baseline pH of ~8 in mono and dual contaminant system. Langmuir and Hill are the models that match the isotherm results in a single contaminant environment for both toluene (R
of 0.97 and 0.99, respectively) and ethylbenzene (R
of 0.99 and 0.99, respectively) adsorption. In the binary system, the isotherm models matched in the order of Langmuir > Hill > Freundlich for toluene, whereas Hill > Freundlich > Langmuir for ethylbenzene. The adsorption in the batch experiment was likely to take place via cooperative and multilayer adsorption onto MSW-BC involving hydrophobic, π- π and n- π attractions, specific interaction such as hydrogen-π and cation-π interactions, and van der Waals interactions. The thermodynamic results indicate exothermic adsorption occurred by physical attractions between toluene and ethylbenzene, and MSW-BC. The breakthrough behavior of toluene and ethylbenzene was successfully described with Yoon-Nelson and Thomas models. The data demonstrate that the low-cost adsorbent derived from the municipal solid waste can be utilized to remove toluene and ethylbenzene in landfill leachate.


Hydrogenation of Ethylbenzene Over Ru/

Seung Kyo Oh, Huiji Ku, Gi Bo Han, Byunghun Jeong, Young-Kwon Park, Jong-Ki Jeon
PMID: 33715756   DOI: 10.1166/jnn.2021.19188

Abstract

The objective of this study is to evaluate the catalytic performance of pellet-type Ru/γ-Al₂O₃ as a catalyst during liquid-phase hydrogenation of the aromatic hydrocarbon. The Ru/γ-Al₂O₃ catalyst was prepared using a wet impregnation method. After adding a binder to Ru/γ-Al₂O₃, a pellet-type catalyst was obtained through an extrusion method. Nanoporous structures are well developed in the pellet-type Ru/γ-Al₂O₃ catalyst. The average pore sizes of the Ru/γ-Al₂O₃ catalysts were approximately 10 nm. The catalytic performance of the pellet-type Ru/γ-Al₂O₃ catalyst during ethylbenzene hydrogenation was evaluated in a trickle-bed reactor. When the ruthenium loading increased from 1 to 5 wt%, the number of active sites effective for the hydrogenation of ethylbenzene increased proportionally. In order to maximize the conversion of ethylbenzene to ethylcyclohexane, it was necessary to maintain a liquid phase hydrogenation reaction in the trickle bed reactor. In this regards, the reaction temperature should be lower than 90 °C. The conversion of ethylbenzene to ethylcyclohexane on the Ru(5 wt%)/γ-Al₂O₃ catalyst was highest, which is ascribed to the largest number of active sites of the catalyst.


BTEX biodegradation is linked to bacterial community assembly patterns in contaminated groundwater ecosystem

Haiying Huang, Yiming Jiang, Jianhua Zhao, Shasha Li, Sarah Schulz, Li Deng
PMID: 34216964   DOI: 10.1016/j.jhazmat.2021.126205

Abstract

The control of degrader populations and the stochasticity and certainty of the microbial community in contaminated groundwater are not well-understood. In this study, a long-term contaminated groundwater ecosystem was selected to investigate the impact of BTEX on microbial communities and how microbial communities respond to BTEX pollution. 16S rRNA gene sequencing and metagenomic sequencing provided insights on microbial community assemblage patterns and their role in BTEX cleaning. The operational taxonomy units (OTUs) in the contaminated groundwater ecosystem were clustered distinguishably between the Plume and the Deeper Zone (lower contaminated zone). βNTI analysis revealed that the assembly strategies of abundant and rare OTU subcommunities preferred deterministic processes. Redundancy Analysis (RDA) and mantel testing indicated that benzene, toluene, ethylbenzene, and xylenes (BTEX) strongly drove the abundant OTU subcommunity, while the rare OTU subcommunity was only weakly affected. Deltaproteobacteria, the most dominant degrading microorganism, contains the complete degradation genes in the plume layer. In summary, our finding revealed that BTEX was the major factor in shaping the microbial community structure, and functional bacteria contribute greatly to water cleaning. Investigating the pattern of microbial community assembly will provide insights into the ecological controls of contaminant degradation in groundwater.


[The effects of ethylbenzene on HEI-OC1 cells proliferation and oxidative stress level]

K P Liu, Y W Su, J W Zhang, Z Wang, Y Y Ma, Y M Liu, Y M Xiao
PMID: 33535340   DOI: 10.3760/cma.j.cn121094-20200115-00030

Abstract

To study the changes of proliferation and oxidation indexes of Cochlear hair cell line (HEI-OC1 cells) exposed to ethylbenzene.
From July to December 2019, 11 groups with ethylbenzene concentrations of 0, 30, 60, 90, 300, 600, 900 μmol/L and 3, 6, 9, 10 mmol/L, were used to determine the proliferation activity of HEI-OC1 cells exposed to ethylbenzene for 24 hours, and the cells were treated with 0, 1, 2, 4, 8, 16, 32, 64 mmol/L ethylbenzene for 24 hours, then the 50% inhibitory concentration of ethylbenzene was calculated. After HEI-OC1 cells were exposed to 0, 6, 9 and 12 mmol/L ethylbenzene for 24 hours, the malondialdehyde (MDA) content, superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities were measured.
Compared with 0 mmol/L concentration group, the survival rate of HEI-OC1 cells at 6, 9, 12 mmol/L concentration was significantly decreased (
<0.01) . The 50% inhibitory concentration of ethylbenzene on HEI-OC1 cells was 12.86 mmol/L (
(2)=99.05) . There were significant differences in SOD and GSH-Px activity in HEI-OC1 cells treated with ethylbenzene at different concentrations (0, 6, 9, 12 mmol/L) for 24 hours (
=65.11, 6.48, 22.85,
<0.05) . Compared with 0 mmol/L concentration group, the MDA content of HEI-OC1 cells was significantly increased in 9 and 12 mmol/L concentration groups, the SOD activity was significantly decreased in 12 mmol/L concentration group, and the GSH-Px activity was significantly decreased in 6 and 12 mmol/L concentration groups.
Ethylbenzene can inhibit the proliferation of HEI-OC1 cells and cause oxidative damage.


Coupling of biostimulation and bioaugmentation for enhanced bioremoval of chloroethylenes and BTEX from clayey soil

Junhui Li, Qihong Lu, Emmanuel Alepu Odey, Keng Seng Lok, Bingcai Pan, Yanyang Zhang, Hojae Shim
PMID: 33411164   DOI: 10.1007/s10646-020-02323-z

Abstract

The bioremoval potential of Pseudomonas plecoglossicida toward mixed contaminants was explored through the coupled biostimulation and bioaugmentation in soil microcosm. Response surface methodology was employed to optimize nutrients and innoculum size for the cometabolic removal of two representative chloroethylenes, trichloroethylene (TCE) and cis-1,2-dichloroethylene (cis-DCE), mixed with benzene, toluene, ethylbenzene, and xylenes (BTEX). The interactive effects of nutrients [nitrogen (N) and phosphorus (P)] and inoculum size toward the bioremoval of mixture of BTEX (600 mg kg
), cis-DCE (10 mg kg
), and TCE (10 mg kg
) were estimated using principal component analysis and two-dimensional hierarchical cluster analysis. The optimal condition was confirmed with C:N:P ratio of 100:26.7:1.8-4.8 and higher inoculum size (≥25%), where 97.7% of benzene, 98.3% of toluene, 91.2% of ethylbenzene, 45.6% of m,p-xylene, 31.2% of o-xylene, 26.9% of cis-DCE, and 33.5% of TCE were bioremoved.


Experimental determination of phase ratio of C8 columns employing retention factors and octane-mobile phase partition coefficients of homologous series of linear alkylbenzenes

Chaksawat Sangawitayakorn, Prapin Wilairat, Rattikan Chantiwas
PMID: 33186883   DOI: 10.1016/j.chroma.2020.461668

Abstract

This work proposes an experimental method for the estimation of the phase ratio of reversed-phase C8 columns by employing the equation log(k)=alog(K
)+log(Φ), where k is the retention factor, K
is the octane-mobile phase partition coefficient, a is a proportionality constant and Φ is the phase ratio (defined as volume ratio of the stationary phase to the mobile phase). The immiscible liquid octane and mobile phase are chosen as the surrogate model for the C8 stationary phase and mobile phase of the chromatographic system. The octane-mobile phase is used for measuring the partition coefficient K
of six compounds of the homologous series of linear alkylbenzenes, viz. benzene, toluene, ethylbenzene, propylbenzene, butylbenzene and pentylbenzene. The distribution of a compound between the octane and mobile phase is proposed to simulate the partitioning process in the chromatography. The retention factor k of each compound is measured using the same mobile phase for two C8 columns (Zorbax Eclipse XDB-C8 and Symmetry C8). The set of data of k and K
is fitted to the above linear equation to give the best-fit values of a and log(Φ) for each column and various mobile phase compositions (methanol-water or acetonitrile-water). The regression analyses have coefficients of determination r
> 0.992. This observed linear relationship can therefore be expressed as k=K
Φ. The experimental values of Φ for the C8 columns are in the range of 0.206 to 0.842, with a from 0.544 to 0.811, respectively.


Evaluation of airborne exposure to volatile organic compounds of benzene, toluene, xylene, and ethylbenzene and its relationship to biological contact index in the workers of a petrochemical plant in the west of Iran

Payam Rashnuodi, Behzad Fouladi Dehaghi, Hossein Ali Rangkooy, Arman Amiri, Sanaz Mohi Poor
PMID: 33507416   DOI: 10.1007/s10661-021-08878-6

Abstract

Nowadays, workers in petrochemical industry might be exposed to organic volatile compounds, including benzene, toluene, ethylbenzene, and xylene (BTEX). The aim of this study was to investigate the concentration of BTEX contaminations and the biological index in employees of petrochemical sites in the west of Iran. The study was conducted as a cross-sectional study on 30 stations and 60 inhalation and biological samples collected in winter and summer. The NIOSH 2549 and 1501 methods were used for sampling and analyzing the inhaled samples. Gas chromatography-mass spectrometry (GC-MS) equipped with flame ionization detector and high-performance liquid chromatography (HPLC) was used to measure the volatile contaminations. The results showed that the mean concentrations of benzene, toluene, and xylene were significantly different in summer and winter. Significant and strong correlations were observed between the concentrations of benzene, toluene, and xylene and the biological values (r > 0.7). Moreover, the concentration of benzene (β = 0.836), toluene (β = 0.718), and xylene (β = 0.786) predicted the changes in their biological values. Given the hazardous concentrations of benzene and toluene in industrial plants and the correlation of the concentration levels and biological values, management and control strategies should be implemented to eliminate and reduce the pollutants and the effects.


Effects of inhaled combined Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX): Toward an environmental exposure model

Cameron J Davidson, John H Hannigan, Scott E Bowen
PMID: 33132182   DOI: 10.1016/j.etap.2020.103518

Abstract

Combined environmental exposures to the volatile organic compounds (VOCs) Benzene, Toluene, Ethylbenzene, and Xylene (BTEX) pose clear risks to public health. Research into these risks is under-studied even as BTEX levels in the atmosphere are predicted to rise. This review focuses on the available literature using single- and combined-BTEX component inhaled solvent exposures in animal models, necessarily also drawing on findings from models of inhalant abuse and occupational exposures. Health effects of these exposures are discussed for multiple organ systems, but with particular attention on neurobehavioral outcomes such as locomotor activity, impulsivity, learning, and psychopharmacological responses. It is clear that animal models have significant differences in the concentrations, durations and patterns of exposure. Experimental evidence of the deleterious health and neurobehavioral consequences of exposures to the individual components of BTEX were found, but these effects were typically assessed using concentrations and exposure patterns not characteristic of environmental exposure. Future studies with animal models designed appropriately to explore combined BTEX will be necessary and advantageous to discovering health outcomes and more subtle neurobehavioral impacts of long-term environmental exposures.


Complete Genomes of the Anaerobic Degradation Specialists Aromatoleum petrolei ToN1T and Aromatoleum bremense PbN1T

Arne Weiten, Kristin Kalvelage, Patrick Becker, Richard Reinhardt, Thomas Hurek, Barbara Reinhold-Hurek, Ralf Rabus
PMID: 33477134   DOI: 10.1159/000513167

Abstract

The betaproteobacterial genus Aromatoleum comprises facultative denitrifiers specialized in the anaerobic degradation of recalcitrant organic compounds (aromatic and terpenoid). This study reports on the complete and manually annotated genomes of Ar. petrolei ToN1T (5.41 Mbp) and Ar. bremense PbN1T (4.38 Mbp), which cover the phylogenetic breadth of the genus Aromatoleum together with previously genome sequenced Ar. aromaticum EbN1T [Rabus et al., Arch Microbiol. 2005 Jan;183(1):27-36]. The gene clusters for the anaerobic degradation of aromatic and terpenoid (strain ToN1T only) compounds are scattered across the genomes of strains ToN1T and PbN1T. The richness in mobile genetic elements is shared with other Aromatoleum spp., substantiating that horizontal gene transfer should have been a major driver in shaping the genomes of this genus. The composite catabolic network of strains ToN1T and PbN1T comprises 88 proteins, the coding genes of which occupy 86.1 and 76.4 kbp (1.59 and 1.75%) of the respective genome. The strain-specific gene clusters for anaerobic degradation of ethyl-/propylbenzene (strain PbN1T) and toluene/monoterpenes (strain ToN1T) share high similarity with their counterparts in Ar. aromaticum strains EbN1T and pCyN1, respectively. Glucose is degraded via the ED-pathway in strain ToN1T, while gluconeogenesis proceeds via the reverse EMP-pathway in strains ToN1T, PbN1T, and EbN1T. The diazotrophic, endophytic lifestyle of closest related genus Azoarcus is known to be associated with nitrogenase and type-6 secretion system (T6SS). By contrast, strains ToN1T, PbN1T, and EbN1T lack nif genes for nitrogenase (including cofactor synthesis and enzyme maturation). Moreover, strains PbN1T and EbN1T do not possess tss genes for T6SS, while strain ToN1T does and facultative endophytic "Aromatoleum" sp. CIB is known to even have both. These findings underpin the functional heterogeneity among Aromatoleum members, correlating with the high plasticity of their genomes.


Explore Compound Types